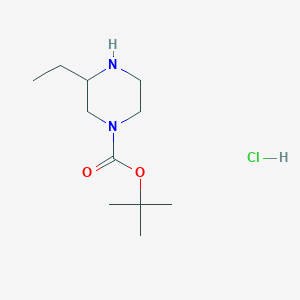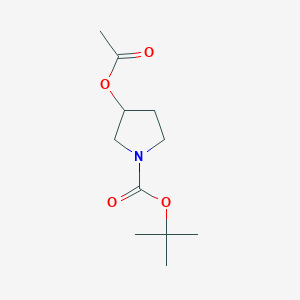
N-Fmoc-3-fluoro-L-tyrosine
Overview
Description
N-Fmoc-3-fluoro-L-tyrosine is a compound with the molecular formula C24H20FNO5 and a molecular weight of 421.42 . It belongs to the class of phenylpropanoic acids, which are compounds whose structure contains a benzene ring conjugated to a propanoic acid . It targets the protein superoxide dismutase [mn], mitochondrial .
Synthesis Analysis
The synthesis of this compound involves enzymatic methods. The process involves transforming o-fluorophenol into 3-fluoro-l-tyrosine by tyrosine phenol-lyase (TPL), and the space–time yield reached 4.2 g/L/h in fed-batch fermentation . Other fluorinated l-tyrosine derivatives were also synthesized through TPL-catalyzed synthetic biological systems .Molecular Structure Analysis
The IUPAC name of this compound is ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid . The InChI code is 1S/C24H20FNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m1/s1 .Chemical Reactions Analysis
This compound can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water. Additionally, it can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .Physical and Chemical Properties Analysis
This compound has a boiling point of 657.2±55.0 °C and a density of 1.376±0.06 g/cm3 . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .Scientific Research Applications
Synthesis of Sulfotyrosine-Containing Peptides
N-Fmoc-3-fluoro-L-tyrosine plays a crucial role in the synthesis of sulfotyrosine-containing peptides, which are significant due to their therapeutic potential and involvement in biological processes like leukocyte adhesion and chemotaxis. A one-step synthesis method for Fmoc-fluorosulfated tyrosine has been developed, leading to an efficient strategy for incorporating fluorosulfated tyrosine residue into peptides. This technique allows for the transformation of these peptides into sulfotyrosine peptides, highlighting the compound's utility in peptide synthesis and post-translational modifications (Chen et al., 2016).
Hydrogel Formation and Stiffness Control
This compound is instrumental in the enzymatic dephosphorylation process to create nanostructured hydrogels under physiological conditions. This application demonstrates the ability to control the modulus of these hydrogels, which are valuable for three-dimensional cell culture and potentially other biomedical applications. The study presents a cost-effective gel system that can be tuned for desired mechanical properties and molecular arrangements, showcasing the versatility of this compound in material science (Thornton et al., 2009).
Development of Novel Biomedical Materials
The compound has been used to investigate the structural and supramolecular features of fluorenylmethoxycarbonyl (Fmoc) amino acids, which are of growing interest in biomedical research for designing effective hydrogelators, biomaterials, and therapeutics. This work provides a comprehensive summary of noncovalent interactions and supramolecular synthon patterns in the crystal structures of amino acids with the Fmoc moiety. Such detailed analysis is fundamental for the design and development of new biomaterials with desired properties (Bojarska et al., 2020).
Enhancing Self-Assembly and Hydrogelation
Research has also explored the influence of side-chain halogenation on the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives, including this compound. The study demonstrates how minimal atomic substitutions can significantly affect the self-assembly rate and rheological properties of the resulting hydrogel, underscoring the compound's importance in developing small molecule hydrogelators with tunable properties for various applications (Ryan et al., 2010).
Mechanism of Action
Safety and Hazards
N-Fmoc-3-fluoro-L-tyrosine is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as highly flammable and harmful if swallowed, in contact with skin, or if inhaled. It may cause serious eye irritation and damage to organs through prolonged or repeated exposure .
Future Directions
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials. The synthesis of fluorides has attracted more and more attention from biologists and chemists. Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQUEERXNCSBHF-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B3096004.png)
![(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3096007.png)

![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B3096025.png)




![2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3096062.png)




